Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
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Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is an organic compound with the molecular formula C11H11NO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves the reaction of 2-mercaptobenzoxazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can be compared with other benzoxazole derivatives, such as:
2-Mercaptobenzoxazole: Lacks the ethyl ester group, making it less versatile in synthetic applications.
Ethyl 2-(1,3-benzoxazol-2-ylthio)acetate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Benzoxazole-2-thiol:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLSMEXGDDKKDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353715 |
Source
|
Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73824-25-6 |
Source
|
Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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